molecular formula C15H8ClF3N2O2 B2640025 2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid CAS No. 900015-43-2

2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid

Cat. No.: B2640025
CAS No.: 900015-43-2
M. Wt: 340.69
InChI Key: JWBLJMVYNVVTGM-UHFFFAOYSA-N
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Description

2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid (CAS: 900015-43-2; Molecular formula: C₁₅H₈ClF₃N₂O₂; Molecular weight: 340.69 g/mol) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom and a trifluoromethyl group at positions 8 and 6, respectively. A benzoic acid moiety is attached at position 2 of the imidazopyridine ring via a phenyl linker. This structure confers unique physicochemical properties, such as moderate aqueous solubility (enhanced in hydrate forms) and stability under physiological conditions .

The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, as evidenced by methods for analogous imidazopyridine derivatives . Its primary applications include use as a pharmaceutical intermediate and a metabolite of pesticides like fluazaindolizine, where it is formed via hydrolysis .

Properties

IUPAC Name

2-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2O2/c16-11-5-8(15(17,18)19)6-21-7-12(20-13(11)21)9-3-1-2-4-10(9)14(22)23/h1-7H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBLJMVYNVVTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid typically involves multiple steps. One common method starts with the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions . This intermediate is then subjected to further reactions to introduce the benzoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. They often involve optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxides and reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid exhibits significant anticancer properties. Research published in the Journal of Medicinal Chemistry highlighted its role as a selective agonist for the human Constitutive Androstane Receptor (CAR), which is implicated in drug metabolism and cancer progression. The compound was shown to activate CAR without affecting other nuclear receptors, suggesting a targeted therapeutic potential against certain cancers .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A study demonstrated that derivatives of imidazo[1,2-a]pyridine compounds, including this specific benzoic acid derivative, displayed notable antibacterial effects against various strains of bacteria. The zone of inhibition was measured against Pseudomonas aeruginosa, indicating its potential use in developing new antimicrobial agents .

Case Study: Synthesis and Testing

A case study involved the synthesis of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives and their evaluation for biological activity. The synthesized compounds were tested for their efficacy against cancer cell lines and showed promising results in inhibiting cell proliferation . This research underscores the importance of structural modifications in enhancing biological activity.

Herbicidal Activity

The compound's structural features suggest potential applications in agrochemicals, particularly as herbicides. Research indicates that imidazo[1,2-a]pyridine derivatives can act as herbicides due to their ability to inhibit specific enzyme pathways in plants. This opens avenues for developing environmentally friendly herbicides with reduced toxicity to non-target organisms .

Polymer Chemistry

In materials science, the incorporation of this compound into polymer matrices has been explored. Its unique chemical properties allow it to act as a functional monomer that can enhance the thermal stability and mechanical properties of polymers. Studies have shown that polymers modified with this compound exhibit improved resistance to thermal degradation .

Summary Table of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer AgentSelective CAR agonist; inhibits cancer cell growth .
AntimicrobialAntibacterial AgentEffective against Pseudomonas aeruginosa .
AgrochemicalsHerbicide DevelopmentInhibits enzyme pathways; potential for eco-friendly herbicides .
Materials SciencePolymer ModificationEnhances thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of 2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. For example, its nematicidal activity is attributed to its ability to disrupt the nervous system of nematodes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Profiles

The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery. Below is a comparative analysis of key derivatives:

Compound Substituents Activity/Application Key Data
2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid Benzoic acid at position 2 Pesticide metabolite; potential GLP-1 receptor modulation Molecular weight: 340.69 g/mol; CAS: 900015-43-2
3-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)phenyl acetate Acetate ester at position 3 of phenyl ring GLP-1 receptor agonist (EC₅₀: ~100 nM in CHO cells) Induces GLP-1 signaling in vitro
Compound 4 (Cyclohexanecarboxylate derivative) Cyclohexanecarboxylate at position 3 of phenyl ring GLP-1 receptor allosteric modulator Binding energy: −7.25 to −9.48 kcal/mol (docking studies)
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid Carboxylic acid directly attached to imidazopyridine Pharmaceutical intermediate; hydrate form improves solubility Decomposition temp: ~188°C; CAS: 353258-35-2
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate Ethyl ester at position 2 Prodrug/precursor to carboxylic acid derivatives Synthetic intermediate; CAS: 1216024-49-5
N-Allyl carboxamide derivative Allyl carboxamide at position 2 Anticancer candidate (cytotoxic activity) Molecular weight: 303.67 g/mol; IC₅₀ values pending
Key Observations:
  • Bioactivity : The benzoic acid derivative’s free carboxylic acid group may enhance receptor binding via ionization, whereas ester derivatives (e.g., acetate, ethyl ester) act as prodrugs with improved membrane permeability .
  • Solubility: The hydrate form of 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid exhibits superior aqueous solubility compared to non-hydrated analogs .
  • Binding Affinity : Cyclohexanecarboxylate derivatives (e.g., Compound 4) show strong binding to GLP-1 receptors (−7.25 to −9.48 kcal/mol), suggesting that bulkier substituents enhance allosteric modulation .

Biological Activity

The compound 2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid (CAS Number: 353258-35-2) is a member of the imidazopyridine family, characterized by its unique structural features that contribute to its biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C9H4ClF3N2O2C_9H_4ClF_3N_2O_2, with a molecular weight of 264.59 g/mol. The structure includes a chloro group and a trifluoromethyl group, which are known to influence biological activity significantly.

PropertyValue
Molecular FormulaC9H4ClF3N2O2C_9H_4ClF_3N_2O_2
Molecular Weight264.59 g/mol
CAS Number353258-35-2
Melting Point188 °C
Purity≥97%

Antimicrobial Activity

Recent studies have indicated that compounds within the imidazopyridine class exhibit significant antimicrobial properties. For instance, derivatives have shown potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 3.12 to 12.5 μg/mL, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin, which has an MIC of 2 μg/mL against both pathogens .

Anticancer Activity

The anticancer properties of imidazopyridine derivatives have been explored extensively. Compounds similar to this compound have demonstrated efficacy against various cancer cell lines, including lung, breast, and colorectal cancers. For example, studies have shown that certain analogs can inhibit the proliferation of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells . The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

The biological activity of this compound is largely attributed to its ability to interact with specific cellular targets. Research has suggested that it may inhibit certain enzymes or receptors involved in cell proliferation and survival pathways. For instance, the inhibition of cyclooxygenase enzymes or modulation of signaling pathways such as PI3K/Akt has been proposed as mechanisms through which these compounds exert their effects .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of imidazopyridine derivatives. Modifications in the chemical structure can lead to significant changes in potency and selectivity:

  • Chloro Substitution : The presence of a chloro group enhances lipophilicity and may improve binding affinity to target proteins.
  • Trifluoromethyl Group : This group is known for increasing metabolic stability and can influence the compound's interaction with biological membranes.
  • Benzoic Acid Moiety : The addition of a benzoic acid group may enhance the compound's ability to engage in hydrogen bonding with biological targets.

Case Studies

Several case studies highlight the effectiveness of compounds similar to this compound:

  • Study on Antibacterial Efficacy : A recent study evaluated various imidazopyridine derivatives against resistant bacterial strains, demonstrating that modifications led to enhanced antibacterial activity compared to traditional antibiotics .
  • Anticancer Trials : Clinical trials involving analogs showed promising results in reducing tumor size in preclinical models of breast cancer, suggesting potential for further development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2-[8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoic acid?

  • Methodological Answer : Three primary methods are reported:

  • Substitution Reactions : Ethyl bromopyruvate reacts with 3-chloro-5-(trifluoromethyl)pyridin-2-amine to form intermediates, achieving yields up to 94% under optimized conditions (solvent, temperature, reagent ratios) .
  • One-Pot Ortoleva-King Reaction : Combines 2-aminopyridines and acetophenones in a tandem process, yielding 40–60% under neat conditions with iodine and NaOH .
  • Copper-Catalyzed Three-Component Coupling (TCC) : Uses 2-aminopyridines, arylaldehydes, and alkynes, enabling modular synthesis of imidazo[1,2-a]pyridines .
    • Optimization : Adjust solvent polarity (e.g., ethanol vs. neat conditions) and catalyst loading (e.g., CuI in TCC) to improve yield.

Q. How can the structure of this compound be confirmed after synthesis?

  • Analytical Techniques :

  • 1H NMR : Confirm regiochemistry of the imidazo[1,2-a]pyridine core and trifluoromethyl substitution patterns .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., exact mass 296.0532 for related derivatives) .
  • Elemental Analysis : Validate purity and stoichiometry.

Q. What are common impurities or byproducts during synthesis, and how are they identified?

  • Byproducts :

  • Unreacted intermediates (e.g., ethyl bromopyruvate residues) from substitution reactions .
  • Isomeric side products from incomplete cyclization in one-pot syntheses .
    • Detection : Use HPLC with UV/Vis or LC-MS to monitor reaction progress and isolate impurities.

Advanced Research Questions

Q. How does this compound interact with biological targets such as the GLP-1 receptor?

  • Ligand Docking Studies : Computational modeling shows binding to transmembrane (TM) regions (e.g., TM6 and TM7) of active and inactive GLP-1R conformations. Key interactions include hydrophobic contacts with trifluoromethyl and chloro groups, supported by binding energies ranging from -7.16 to -9.48 Kcal/mol .
  • Methodology : Use software like AutoDock Vina for docking simulations, validated by mutagenesis assays.

Q. Can derivatives of this compound be applied in fluorescent probe design?

  • Fluorophore Design : Derivatives like 2-(imidazo[1,2-a]pyridin-2-yl)phenol (HPIP) exhibit excited-state intramolecular proton transfer (ESIPT), enabling selective biothiol detection (e.g., cysteine over glutathione). Modifications to the benzoic acid moiety enhance Stokes shifts (up to 11,000 cm⁻¹) .
  • Validation : Fluorescence lifetime imaging (FLIM) in HepG2 cells and zebrafish confirms low cytotoxicity and cellular permeability .

Q. How can solubility challenges in biological assays be addressed?

  • Strategies :

  • Co-solvents : Use DMSO or cyclodextrin derivatives.
  • Salt Formation : Convert the benzoic acid group to sodium or potassium salts.
  • Prodrug Derivatization : Esterify the carboxyl group to improve membrane permeability .

Q. What computational tools are used to resolve contradictions in spectroscopic data?

  • Advanced NMR : 2D techniques (COSY, NOESY) clarify signal overlap in crowded spectra.
  • Density Functional Theory (DFT) : Predicts NMR chemical shifts and ESIPT behavior, reconciling experimental vs. theoretical data .

Q. What role does this compound play in allosteric modulation of receptors?

  • Case Study : As an allosteric modulator of GLP-1R, it stabilizes inactive receptor conformations, reducing basal signaling. Binding poses near TM6 correlate with negative binding energies, suggesting competitive inhibition .

Tables for Key Data

Synthetic Method Yield Key Conditions Reference
Substitution Reactions87–94%Ethanol, 110°C, 4–6 h
Ortoleva-King One-Pot40–60%Neat, I₂, NaOH, 100°C
Cu-Catalyzed TCC60–75%CuI, DMF, 80°C
Analytical Technique Application Reference
1H NMRRegiochemical confirmation
HRMSMolecular weight validation
Fluorescence SpectroscopyESIPT characterization

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